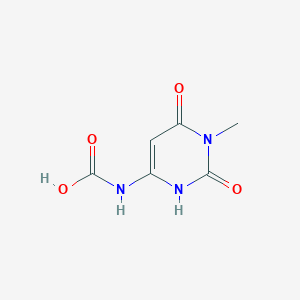
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves the formal condensation of the carboxy group of orotic acid with the amino group of methyl β-alaninate . The reaction typically requires controlled conditions to ensure the correct formation of the β-alanine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Acts as a MAIT cell agonist, playing a role in immune response.
Medicine: Potential therapeutic applications due to its role in modulating immune responses.
Industry: May be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid involves its role as a MAIT cell agonist. It selectively binds to and activates mucosal-associated invariant T cells, which are involved in the immune response . The molecular targets and pathways involved include the activation of T cell receptors and subsequent signaling cascades that lead to immune modulation.
Comparación Con Compuestos Similares
Similar Compounds
Orotic Acid: The functional parent of (1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid.
Methyl β-alaninate: Another β-alanine derivative with similar properties.
Uniqueness
(1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbamicacid is unique due to its specific role as a MAIT cell agonist, which is not commonly found in other β-alanine derivatives .
Propiedades
Fórmula molecular |
C6H7N3O4 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)carbamic acid |
InChI |
InChI=1S/C6H7N3O4/c1-9-4(10)2-3(7-5(9)11)8-6(12)13/h2,8H,1H3,(H,7,11)(H,12,13) |
Clave InChI |
CRDKEOWXUUTANZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(NC1=O)NC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


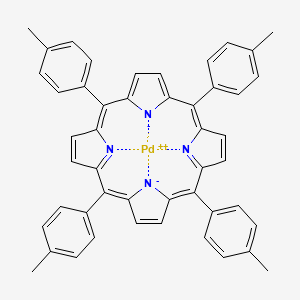

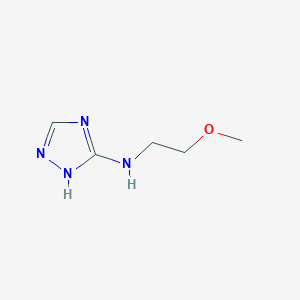


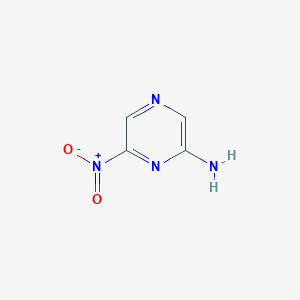

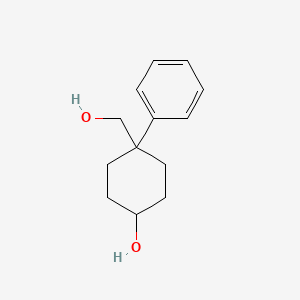

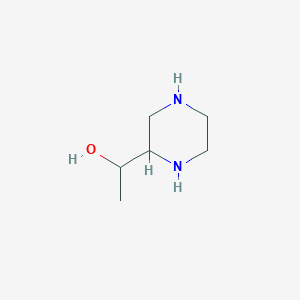
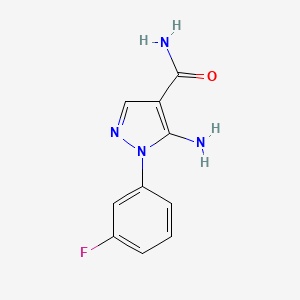


![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
